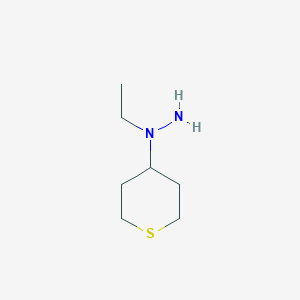
1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is an organic compound that features a hydrazine functional group attached to a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine typically involves the reaction of ethylhydrazine with tetrahydro-2H-thiopyran-4-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.
Scientific Research Applications
1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylate
- 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylate
Uniqueness
1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biomolecules, making it valuable for specific research and industrial applications.
Biological Activity
1-Ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine, a derivative of hydrazine, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C6H14N2S
- CAS Number : 1374652-09-1
- Molecular Weight : 205.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrahydro-2H-thiopyran moiety enhances binding affinity, facilitating inhibition or activation of specific biochemical pathways. The hydrazine component can participate in redox reactions, further influencing its biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown promising antiproliferative effects against various cancer cell lines, including human breast cancer (MCF-7) and mouse lymphocyte leukemia (L1210). The observed IC50 values for related compounds suggest that they can effectively inhibit cell growth at low concentrations .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It has been noted for its potential as a probe in studying biological pathways involving sulfur-containing compounds. The inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, has been highlighted as a significant area of study due to its implications in diabetes management .
Case Study 1: Anticancer Properties
A study evaluating the cytotoxic effects of related hydrazine derivatives on HCT-116 colorectal cancer cells demonstrated that certain derivatives led to apoptosis through caspase activation. The research indicated that these compounds could inhibit CDK2 activity, which is crucial for cell cycle regulation .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 75.1 | CDK2 inhibition |
| Compound B | 85.88 | Apoptosis via caspase activation |
Case Study 2: DPP-IV Inhibition
Research focusing on DPP-IV inhibitors revealed that modifications to the hydrazine structure could enhance inhibitory activity. The interaction with specific amino acid residues in the DPP-IV active site was crucial for the potency of these inhibitors, with some compounds exhibiting fivefold increased activity compared to standard drugs like sitagliptin .
| Compound | DPP-IV Inhibition (%) | Reference Drug |
|---|---|---|
| Compound X | 85% | Sitagliptin |
| Compound Y | 90% | Saxagliptin |
Properties
Molecular Formula |
C7H16N2S |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
1-ethyl-1-(thian-4-yl)hydrazine |
InChI |
InChI=1S/C7H16N2S/c1-2-9(8)7-3-5-10-6-4-7/h7H,2-6,8H2,1H3 |
InChI Key |
RKLRVASQVFNEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCSCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















